ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring. These compounds have garnered significant attention due to their versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors
Mechanism of Action
The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes or the disruption of cellular processes, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: Similar structure but different ring fusion, leading to distinct chemical properties.
Ethyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: Contains an amino group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for a variety of applications in different fields .
Biological Activity
Introduction
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including relevant data from case studies, structure-activity relationships (SAR), and pharmacokinetic profiles.
This compound belongs to the imidazopyridine class of compounds. Its structure features a fused imidazole and pyridine ring system that contributes to its biological activity. The compound can be synthesized through various methods involving the reaction of substituted pyridines with carboxylic acids or their derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds derived from imidazo[1,5-a]pyridine have shown significant antiproliferative effects against various cancer cell lines:
- Table 1: Antiproliferative Activity of Imidazo[1,5-a]pyridine Derivatives
Compound | Cell Line | GI50 (µM) |
---|---|---|
28c | HCT116 (Colon Cancer) | 2.30 |
40f | HeLa (Cervical Cancer) | 0.070 |
18 | MV4-11 (AML) | 0.299 |
These findings indicate that this compound and its derivatives possess significant anticancer properties that warrant further investigation.
GSK-3β Inhibition
The compound has been explored as a GSK-3β inhibitor. GSK-3β is implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that imidazo[1,5-a]pyridine derivatives exhibit nanomolar inhibition activity against GSK-3β:
- Table 2: GSK-3β Inhibition Potency
Compound | IC50 (nM) | CNS Permeability |
---|---|---|
IMID 1 | 100 | Poor |
IMID 2 | 50 | Moderate |
While some derivatives showed promising inhibition rates, their central nervous system (CNS) permeability was generally low, which poses challenges for therapeutic applications.
Antimicrobial Activity
Imidazo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial properties. A focused set of compounds was tested against Mycobacterium tuberculosis with results indicating potent activity:
- Table 3: Antimycobacterial Activity
Compound | MIC (µM) |
---|---|
9 | ≤0.006 |
12 | ≤0.006 |
18 | ≤0.006 |
These results suggest that this compound may serve as a lead compound for developing new antitubercular agents.
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various imidazo[1,5-a]pyridine derivatives to identify key structural features responsible for biological activity. Modifications at specific positions on the imidazole and pyridine rings significantly influenced potency and selectivity against targets such as GSK-3β and cancer cell lines.
Pharmacokinetics
Pharmacokinetic studies have been performed to assess the absorption and metabolism of this compound. The results indicated moderate oral bioavailability and stability in liver microsomes:
- Table 4: Pharmacokinetic Profile
Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | t1/2 (h) |
---|---|---|---|
13 | 411 | 181 | 5 |
18 | 3850 | 337 | ND |
These pharmacokinetic parameters are crucial for evaluating the therapeutic potential of this compound in clinical settings.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJVYIKCFETSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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